molecular formula C16H24S B14219586 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-93-9

1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene

Cat. No.: B14219586
CAS No.: 830320-93-9
M. Wt: 248.4 g/mol
InChI Key: HONXFFZGJNHXOC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with two methyl groups and an oct-1-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the alkylation of 1,3-dimethylbenzene with oct-1-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfide, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the oct-1-en-1-yl group can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkanes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The compound’s aromatic ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    1,3-Dimethyl-2-[(oct-1-en-1-yl)oxy]benzene: Contains an ether group instead of a sulfanyl group, leading to different chemical properties and reactivity.

    1,3-Dimethyl-2-[(oct-1-en-1-yl)amino]benzene: Features an amino group, which can engage in hydrogen bonding and other interactions not possible with the sulfanyl group.

Uniqueness

1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

830320-93-9

Molecular Formula

C16H24S

Molecular Weight

248.4 g/mol

IUPAC Name

1,3-dimethyl-2-oct-1-enylsulfanylbenzene

InChI

InChI=1S/C16H24S/c1-4-5-6-7-8-9-13-17-16-14(2)11-10-12-15(16)3/h9-13H,4-8H2,1-3H3

InChI Key

HONXFFZGJNHXOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=C(C=CC=C1C)C

Origin of Product

United States

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